Ethynyl(diphenyl)arsane
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Overview
Description
Ethynyl(diphenyl)arsane, also known as ethynyldiphenylarsine, is an organoarsenic compound with the molecular formula C14H11As. This compound is characterized by the presence of an ethynyl group (C≡CH) attached to a diphenylarsane moiety (As(C6H5)2). It is a colorless to pale yellow liquid that is used in various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyl(diphenyl)arsane can be synthesized through several methods. One common approach involves the reaction of diphenylarsine chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:
As(C6H5)2Cl+HC≡CH→As(C6H5)2C≡CH+HCl
This method requires careful control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethynyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylarsinic acid.
Reduction: Reduction reactions can convert this compound to diphenylarsine.
Substitution: The ethynyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Diphenylarsinic acid (As(C6H5)2OH)
Reduction: Diphenylarsine (As(C6H5)2H)
Substitution: Various substituted diphenylarsine derivatives depending on the reagents used.
Scientific Research Applications
Ethynyl(diphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethynyl(diphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins The ethynyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine (As(C6H5)3): Similar structure but with three phenyl groups instead of two and an ethynyl group.
Diphenylarsinic acid (As(C6H5)2OH): An oxidized form of ethynyl(diphenyl)arsane.
Diphenylarsine (As(C6H5)2H): A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other organoarsenic compounds. This makes it a valuable compound for specific chemical reactions and applications in research and industry.
Properties
CAS No. |
5903-68-4 |
---|---|
Molecular Formula |
C14H11As |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
ethynyl(diphenyl)arsane |
InChI |
InChI=1S/C14H11As/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H |
InChI Key |
DEWUDBZJBGBPBN-UHFFFAOYSA-N |
Canonical SMILES |
C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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